molecular formula C23H25NO5 B10814971 N-homoveratryl-N-methyl-5-(phenoxymethyl)-2-furamide

N-homoveratryl-N-methyl-5-(phenoxymethyl)-2-furamide

Cat. No.: B10814971
M. Wt: 395.4 g/mol
InChI Key: FUJACMZFVDTVDC-UHFFFAOYSA-N
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Description

N-homoveratryl-N-methyl-5-(phenoxymethyl)-2-furamide is a synthetic organic compound that belongs to the class of furamides. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-homoveratryl-N-methyl-5-(phenoxymethyl)-2-furamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenoxymethyl group: This step involves the substitution of a hydrogen atom on the furan ring with a phenoxymethyl group, often using a phenoxymethyl halide in the presence of a base.

    N-methylation:

    Attachment of the homoveratryl group: This step involves the coupling of the homoveratryl group to the nitrogen atom of the furan ring, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-homoveratryl-N-methyl-5-(phenoxymethyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require the use of bases or acids as catalysts, along with appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-homoveratryl-N-methyl-5-(phenoxymethyl)-2-furamide would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor activity to produce a biological response.

    Affecting cellular pathways: Influencing signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-homoveratryl-N-methyl-5-(phenoxymethyl)-2-furamide analogs: Compounds with similar structures but different substituents on the furan ring or nitrogen atom.

    Other furamides: Compounds with a furan ring and amide functionality but different side chains.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(phenoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C23H25NO5/c1-24(14-13-17-9-11-20(26-2)22(15-17)27-3)23(25)21-12-10-19(29-21)16-28-18-7-5-4-6-8-18/h4-12,15H,13-14,16H2,1-3H3

InChI Key

FUJACMZFVDTVDC-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(O2)COC3=CC=CC=C3

Origin of Product

United States

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